molecular formula C9H13Cl2N5O B1589712 Moxonidine hydrochloride CAS No. 75438-58-3

Moxonidine hydrochloride

Katalognummer B1589712
CAS-Nummer: 75438-58-3
Molekulargewicht: 278.14 g/mol
InChI-Schlüssel: ZZPAWQYZQVUVHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Moxonidine hydrochloride is a new-generation centrally acting antihypertensive drug . It’s used to treat hypertension, especially in cases where ACE inhibitors, β-blockers, calcium channel blockers, and thiazides are not appropriate or provide inadequate blood pressure control . It has also been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome .


Molecular Structure Analysis

Moxonidine hydrochloride has the molecular formula C9H12ClN5O . Its molecular weight is 278.14 . The chemical structure can be represented as 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine .


Chemical Reactions Analysis

Moxonidine hydrochloride has been subjected to various degradation studies. It is unstable towards acid and base hydrolysis . A reverse phase ultra-performance liquid chromatographic (RP-UPLC) method was developed and validated for the routine analysis of moxonidine in the presence of its degradation products .


Physical And Chemical Properties Analysis

Moxonidine hydrochloride is a solid, white to off-white substance . It has a melting point of 206 °C / 402.8 °F .

Wissenschaftliche Forschungsanwendungen

1. Role in Hypertension Management

Moxonidine hydrochloride, known for its selective agonist activity at imidazoline I1 receptors, plays a significant role in the management of hypertension. Its mechanism involves the reduction of peripheral sympathetic activity, leading to decreased peripheral vascular resistance. This action makes it effective both as monotherapy and as adjunctive therapy in hypertension treatment, particularly in patients with mild to moderate levels of the condition. Studies have shown that moxonidine can reduce blood pressure effectively, comparable to first-line antihypertensives, and has a beneficial impact on the metabolic profile of patients with hypertension, diabetes mellitus, or impaired glucose tolerance (Fenton, Keating, & Lyseng-Williamson, 2006); (Fenton, Keating, & Lyseng-Williamson, 2012).

2. Metabolic and Cardiovascular Effects

Moxonidine's effects extend beyond blood pressure control to include metabolic and cardiovascular benefits. It has been observed to contribute to the reduction of left ventricular mass and improve markers of endothelial dysfunction and end-organ damage, such as microalbuminuria, in hypertensive patients. These effects are particularly beneficial for patients with type 2 diabetes or impaired glucose tolerance (Fenton, Keating, & Lyseng-Williamson, 2006).

3. Effects on Atherosclerosis

Recent research has shown that moxonidine can inhibit atherosclerosis in Apolipoprotein E-deficient mice. This effect is associated with increased oxidized LDL uptake by vascular smooth muscle cells, VSMC migration, ABCG1 expression in VSMCs, and lipid hydroperoxide levels in plasma. This indicates moxonidine's potential role in atherosclerosis management (Wang et al., 2023).

4. Sympathoinhibition and Endothelial Function

Moxonidine's sympathoinhibitory effects, while not significantly affecting blood pressure in obesity-related hypertension, do not detract from its potential role in improving endothelial function and reducing sympathetic nerve activity (Dorresteijn et al., 2013).

5. Neurohumoral Effects in Hypertension

Moxonidine's central activity in the rostral ventrolateral medulla contributes to its hypotensive effects, mediated by GABAergic mechanisms. This reflects its role in sympathoinhibition and neurohumoral balance in the context of hypertension management (Peng et al., 2011).

6. Synthesis and Chemical Properties

Understanding the synthesis process of moxonidine hydrochloride enhances insights into its pharmaceutical applications. It is synthesized from acetamidine hydrochloride via multiple chemical processes, including cyclization, nitration, chlorination, reduction, and dehydration (Wu Yin & Middle, 2001); (Huang Qi-lin, 2007).

7. Pharmacokinetic Profile

The pharmacokinetics of moxonidine in Fischer 344 rats, including metabolism, disposition, and tissue distribution, provide critical insights into its effectiveness and potential side effects in humans. This knowledge is essential for optimizing dosing and understanding the drug's behavior in the body (He et al., 2000).

Wirkmechanismus

Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. Moxonidine therefore causes a decrease in sympathetic nervous system activity and, therefore, a decrease in blood pressure .

Safety and Hazards

Moxonidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPAWQYZQVUVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017461
Record name 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxonidine hydrochloride

CAS RN

75438-58-3, 75536-04-8
Record name Moxonidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOXONIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RYW07SK5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxonidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Moxonidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Moxonidine hydrochloride
Reactant of Route 4
Moxonidine hydrochloride
Reactant of Route 5
Moxonidine hydrochloride
Reactant of Route 6
Moxonidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.